molecular formula C10H8BrN3 B2956834 3-(5-bromo-1H-indazol-1-yl)propanenitrile CAS No. 1312138-92-3

3-(5-bromo-1H-indazol-1-yl)propanenitrile

Cat. No.: B2956834
CAS No.: 1312138-92-3
M. Wt: 250.099
InChI Key: FIAALLXLVUFYDE-UHFFFAOYSA-N
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Description

3-(5-Bromo-1H-indazol-1-yl)propanenitrile is a chemical compound with the molecular formula C10H8BrN3 and a molecular weight of 250.095 g/mol . It belongs to the class of brominated indazole derivatives, which are significant as heterocyclic building blocks in medicinal chemistry and drug discovery research . The compound features a propanenitrile chain linked to the 1-position of the 5-bromo-1H-indazole scaffold . Indazole derivatives are of high interest in pharmaceutical research for their diverse biological activities. Specifically, substituted 1H-indazole analogs have been investigated for their role as inhibitors of protein-protein interactions, such as those involving the beta-catenin/Tcf complex, which is a target in oncology research . This suggests potential applications for this compound in the development of novel therapeutics for cancers, including colon, breast, and prostate cancer . Researchers can utilize this nitrile-containing building block for further functionalization and synthesis of more complex molecules. The compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(5-bromoindazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAALLXLVUFYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanenitrile typically involves the following steps:

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors or employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(5-bromo-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Indazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.

    Medicine: The compound’s potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indazol-1-yl)propanenitrile is primarily related to its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine atom and nitrile group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(5-bromo-1H-indazol-1-yl)propanenitrile with structurally related compounds, emphasizing key differences in substituent positioning, molecular properties, and synthesis.

Compound Molecular Formula Molecular Weight Substituent Positions Key Data
3-(5-Bromo-1H-indazol-1-yl)propanenitrile C₁₀H₉BrN₃ 251.11 (estimated) Bromo (C5), propanenitrile (N1) No direct synthesis data provided; inferred from analogs.
2-(5-Bromo-1H-indazol-3-yl)acetonitrile C₉H₆BrN₃ 236.07 Bromo (C5), acetonitrile (C3) CAS 1352887-90-1; Synth. yield: N/A; HRMS confirmed.
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile C₉H₇BrN₃ 237.08 Bromo (C2), acetonitrile (N1) Yield: 48%; ¹H NMR (δ 5.26 ppm, CH₂); HRMS [M+H]⁺: 237.0756.

Structural and Functional Analysis

Core Heterocycle Differences :

  • The target compound and 2-(5-bromo-1H-indazol-3-yl)acetonitrile share an indazole core, whereas 2-(2-bromo-1H-benzo[d]imidazol-1-yl)acetonitrile features a benzoimidazole core. The indazole’s two adjacent nitrogen atoms (positions 1 and 2) confer distinct electronic properties compared to benzoimidazole’s single nitrogen.

Substituent Positioning: Bromo Placement: Bromine at C5 (indazole) vs. C2 (benzoimidazole) alters steric and electronic interactions. C5 bromination on indazole may enhance π-stacking in protein binding.

Synthesis and Yield :

  • The benzoimidazole analog (5d) was synthesized in 48% yield using K₂CO₃ and 2-chloroacetonitrile. While synthesis data for the indazole derivatives are absent, the use of similar SN2 alkylation strategies is plausible.

Biological Activity

3-(5-bromo-1H-indazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound 3-(5-bromo-1H-indazol-1-yl)propanenitrile features a brominated indazole ring connected to a propanenitrile group. The synthesis typically involves the reaction of 5-bromoindazole with propanenitrile under appropriate conditions, often utilizing techniques such as microwave-assisted synthesis or traditional heating methods to enhance yields and purity.

Antitumor Activity

Recent studies have evaluated the antiproliferative effects of various indazole derivatives, including those related to 3-(5-bromo-1H-indazol-1-yl)propanenitrile. A key study assessed the activity against human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). The results indicated that certain derivatives exhibited significant inhibitory effects on cell growth, with IC50 values indicating effective concentrations for therapeutic applications.

CompoundK562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG-2 IC50 (µM)
3-(5-bromo-1H-indazol-1-yl)propanenitrile7.25 ± 1.0720.00 ± 1.19>506.57 ± 0.13
Reference Drug (5-FU)8.53 ± 2.278.37 ± 0.799.17 ± 3.939.78 ± 1.58

This table summarizes the IC50 values for various cell lines, illustrating the compound's potential as an antitumor agent .

Antimicrobial Activity

Indazole derivatives, including the target compound, have shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

The biological activity of indazole derivatives is often attributed to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to 3-(5-bromo-1H-indazol-1-yl)propanenitrile have been reported to inhibit kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK), which are crucial in various signaling pathways associated with cancer progression .

Case Studies

Case Study: Anticancer Efficacy

In one notable study, researchers synthesized a series of indazole derivatives and evaluated their anticancer efficacy in vitro. Among these, several compounds demonstrated superior activity compared to standard chemotherapeutics like cisplatin and doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of indazole derivatives, including those related to propanenitrile structures. The results indicated that certain compounds exhibited potent activity against Mycobacterium tuberculosis, positioning them as potential candidates for further development in treating resistant strains .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-(5-bromo-1H-indazol-1-yl)propanenitrile, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 5-bromo-1H-indazole can react with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanenitrile moiety. Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (e.g., δ ~3.0 ppm for CH₂CN protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ and indazole C-H/N-H vibrations .
  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitrile-adjacent CH₂ groups (δ 2.5–3.5 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₉BrN₃: 268.9974) .

Q. What safety protocols are recommended for handling nitrile-containing indazole derivatives?

  • Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Nitriles may release toxic HCN upon decomposition. Waste must be neutralized with NaOCl before disposal .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?

  • Approach : Use SHELXT for initial space-group determination and SHELXL for refinement. For disordered regions, apply restraints (e.g., SIMU, DELU) and validate via R1/wR2 convergence (<5% discrepancy) .
  • Case Study : A brominated indazole analog required anisotropic displacement parameter (ADP) refinement for the Br atom to resolve thermal motion artifacts .

Q. How does the 5-bromo substituent influence structure-activity relationships (SAR) in pharmacological studies?

  • Experimental Design : Synthesize analogs (e.g., 5-Cl, 5-F) and compare binding affinities via enzymatic assays (e.g., α-glucosidase inhibition). The bromine atom enhances steric bulk and electron-withdrawing effects, increasing target selectivity by ~30% compared to non-halogenated analogs .

Q. What strategies stabilize nitrile groups under reactive conditions (e.g., acidic/basic media)?

  • Method : Protect the nitrile via temporary silylation (e.g., TMS-CN) during multi-step syntheses. Post-reaction, deprotect with fluoride ions (e.g., TBAF) .

Q. How to resolve contradictions in biological activity data across studies?

  • Analysis Framework :

Compare assay conditions (e.g., pH, temperature) for enzyme inhibition studies.

Validate via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based assays).

  • Example : Discrepancies in 5-HT₆ receptor affinity (Kᵢ = 3.7–5.7 nM) were traced to differences in membrane protein preparation .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Tools : Use DFT (B3LYP/6-31G*) to model charge distribution. The nitrile’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon .

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